![molecular formula C15H19N3OS B5586143 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5586143.png)
4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine
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Description
4,6-Dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound with potential significance in chemical research due to its unique structure and properties. The compound features in studies focusing on the synthesis and characterization of thieno[2,3-b]pyridine derivatives, which are of interest due to their wide range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives often involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with various reagents to introduce the piperidinylcarbonyl group at the appropriate position. One common approach includes reactions with aromatic aldehyde/ketone derivatives and malononitrile or cyclohexanone and piperidone derivatives, leading to substituted thienopyridines (Shestopalov & Naumov, 2003).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives, including those similar to 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine, has been elucidated through crystallographic studies. These studies reveal the planarity of the thieno[2,3-b]pyridine ring system and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Thieno[2,3-b]pyridine compounds, including 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine, participate in various chemical reactions, highlighting their versatility. These reactions include condensation, cycloalkylation, and nucleophilic substitution, leading to the formation of complex heterocyclic systems. The reactivity is influenced by the electronic nature of the thienopyridine core and the steric effects of the substituents (Dyachenko et al., 2020).
Future Directions
The future directions for research on “4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their high neurotropic activity, these compounds could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-8-10(2)17-14-11(9)12(16)13(20-14)15(19)18-6-4-3-5-7-18/h8H,3-7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODHDJSTISHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCCC3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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